molecular formula C36H60N10O12 B1669843 Davunetide CAS No. 211439-12-2

Davunetide

Cat. No.: B1669843
CAS No.: 211439-12-2
M. Wt: 824.9 g/mol
InChI Key: DWLTUUXCVGVRAV-XWRHUKJGSA-N
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Description

Davunetide, also known as NAP or AL-108, is a synthetic eight-amino acid peptide (NAPVSIPQ) derived from Activity-Dependent Neuroprotective Protein (ADNP) . Its primary researched mechanism of action is the stabilization of the neuronal microtubule network . By promoting microtubule assembly and preventing their disintegration, this compound directly counters cytoskeletal dysfunction, a key pathological feature in several neurodegenerative diseases . This stabilization is shown to reduce tau hyperphosphorylation, ameliorate tau pathology, and protect against axonal transport disruptions, positioning it as a promising candidate for investigating therapeutics for tauopathies . In preclinical studies, this compound has demonstrated neuroprotective, neurotrophic, and cognitive-protective properties across a range of models . Its research applications are primarily focused on conditions involving dysfunctional microtubules and tau pathology, including Progressive Supranuclear Palsy (PSP), Alzheimer's Disease, Frontotemporal Dementia, and amnestic Mild Cognitive Impairment (aMCI) . Clinical trials have investigated its intranasal administration and have generally found it to be well-tolerated, with some studies indicating potential cognitive benefits, including improved memory performance . Notably, recent analyses suggest its efficacy may be sex-dependent, a critical consideration for future research directions . Key Research Applications: • Investigation of microtubule stabilization and cytoskeletal function • Research into tauopathies, including mechanisms to reduce tau phosphorylation and pathology • Studies of neuroprotection in models of neurodegenerative conditions • Exploration of cognitive enhancement and functional memory improvement Product Highlights: • High-Purity Synthetic Peptide • Demonstrated Blood-Brain Barrier Permeability • Extensive Preclinical and Clinical Safety Data In December 2024, this compound received an orphan designation (EU/3/24/3007) from the European Medicines Agency (EMA) for the treatment of ADNP syndrome, underscoring its continued therapeutic research potential . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLTUUXCVGVRAV-XWRHUKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211439-12-2
Record name Davunetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Davunetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Davunetide: A Technical Whitepaper on its Chemical Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davunetide, also known as NAP or AL-108, is an intranasally delivered octapeptide with the amino acid sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ).[1][2][3] Derived from the activity-dependent neuroprotective protein (ADNP), it has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases.[4][5] This document provides a comprehensive overview of the chemical structure of this compound, its mechanism of action with a focus on microtubule stabilization, and its influence on key cellular signaling pathways. Detailed experimental data and protocols are presented to provide a thorough understanding of its therapeutic potential.

Chemical Structure and Properties

This compound is a linear octapeptide with a complex chemical structure. Its fundamental properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ)[2][3]
IUPAC Name (2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid[2][6]
Chemical Formula C36H60N10O12[2][6][7]
Molecular Weight 824.934 g·mol−1[2][6][7]
Canonical SMILES CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N[2]
InChI Key DWLTUUXCVGVRAV-XWRHUKJGSA-N[2]
CAS Number 211439-12-2[6]

Mechanism of Action

The primary neuroprotective effects of this compound are attributed to its ability to interact with and stabilize the microtubule network within neurons.[1][5][7][8] Microtubules are essential for maintaining neuronal structure, axonal transport, and synaptic plasticity. In many neurodegenerative disorders, the stability of this network is compromised.

This compound's mechanism involves:

  • Microtubule Stabilization: It directly interacts with tubulin, the building block of microtubules, to promote its assembly and stability.[1][5] This helps to counteract the microtubule disassembly observed in various pathological conditions.

  • Tau Protein Interaction: this compound reduces the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs), which are a hallmark of Alzheimer's disease.[8][9][10] By reducing tau hyperphosphorylation, this compound enhances the interaction of tau with microtubules, further contributing to their stability.[8][9]

  • Interaction with Microtubule End-Binding Proteins (EBs): this compound has been shown to interact with EBs, which are crucial for regulating microtubule dynamics and growth.[4] This interaction is thought to promote the elongation and repair of the microtubule network.

  • Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to activate key intracellular signaling cascades that are critical for neuronal survival and plasticity.[8] These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/MEK1 pathway.[8]

  • Anti-inflammatory and Antioxidant Effects: Beyond its direct effects on microtubules, this compound also exhibits anti-inflammatory and antioxidant properties, which can mitigate the broader cellular stress associated with neurodegeneration.[4][11]

  • Inhibition of Protein Aggregation: this compound has been shown to inhibit the aggregation of amyloid-beta peptides, another key pathological feature of Alzheimer's disease.[4]

Signaling Pathways Modulated by this compound

This compound's interaction with the cellular machinery extends to the modulation of critical signaling pathways. The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to its neuroprotective effects.

Davunetide_Signaling_Pathway cluster_effects Cellular Effects This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Tau ↓ Tau Phosphorylation This compound->Tau EBs ↑ EB Interaction This compound->EBs PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK_MEK MAPK/MEK1 Pathway This compound->MAPK_MEK WNT WNT Signaling This compound->WNT Neuroprotection Neuroprotection & Neuronal Survival Microtubules->Neuroprotection Tau->Neuroprotection EBs->Neuroprotection PI3K_Akt->Neuroprotection MAPK_MEK->Neuroprotection WNT->Neuroprotection

Caption: Proposed signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Neuroprotective Efficacy

AssayModel SystemThis compound ConcentrationObserved EffectReference
NeuroprotectionCortical neuronsFemtomolar (fM) rangeProtection against various neurotoxins[10]
Axon ElongationCerebellar granule neuronsNot specified~70% increase in axon length compared to control[8]

Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of this compound against neurotoxin-induced cell death in primary cortical neuron cultures.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well. Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro.

  • Treatment: On day 7, cultures are pre-treated with varying concentrations of this compound (e.g., 1 fM to 1 µM) for 2 hours.

  • Toxin Exposure: Following pre-treatment, a neurotoxin (e.g., amyloid-beta 1-42 oligomers at 10 µM) is added to the culture medium.

  • Viability Assessment: After 24 hours of toxin exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and results are expressed as a percentage of the viability of untreated control cells.

Axon Outgrowth Assay

Objective: To quantify the effect of this compound on promoting axon elongation in cultured neurons.

Methodology:

  • Cell Culture: Cerebellar granule neurons are isolated from postnatal day 7 mouse pups and plated on coverslips coated with laminin and poly-L-lysine.

  • Treatment: Neurons are treated with this compound at various concentrations immediately after plating.

  • Immunocytochemistry: After 48 hours in culture, cells are fixed with 4% paraformaldehyde and stained with an antibody against β-III tubulin to visualize axons.

  • Image Analysis: Images of neurons are captured using a fluorescence microscope. The length of the longest axon for each neuron is measured using image analysis software (e.g., ImageJ). Data are collected from at least 100 neurons per condition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture Primary Neuron Culture treatment This compound Treatment cell_culture->treatment toxin Toxin Exposure treatment->toxin axon_outgrowth Axon Outgrowth Measurement treatment->axon_outgrowth viability Cell Viability Assays toxin->viability data_quant Data Quantification viability->data_quant axon_outgrowth->data_quant animal_model Animal Model of Neurodegeneration drug_admin Intranasal this compound Administration animal_model->drug_admin behavioral Behavioral Testing drug_admin->behavioral histology Histological Analysis behavioral->histology histology->data_quant stats Statistical Analysis data_quant->stats conclusion Conclusion stats->conclusion

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising neuroprotective peptide with a well-defined chemical structure and a multi-faceted mechanism of action centered on microtubule stabilization. The data presented in this whitepaper highlight its potential as a therapeutic agent for a range of neurodegenerative disorders. Further research, particularly in clinical settings, is warranted to fully elucidate its efficacy in human patients.

References

Review of Davunetide's neuroprotective and neurotrophic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Davunetide's Neuroprotective and Neurotrophic Properties

Introduction

This compound, also known as NAP or AL-108, is an eight-amino acid peptide (NAPVSIPQ) derived from the activity-dependent neuroprotective protein (ADNP).[1][2] ADNP is a protein crucial for brain formation and neuronal plasticity.[2][3] this compound has garnered significant interest within the scientific community for its potent neuroprotective, neurotrophic, and cognitive-enhancing properties demonstrated in a range of preclinical models.[4] Its primary mechanism revolves around the stabilization of microtubules, which are essential components of the neuronal cytoskeleton responsible for structural support, axonal transport, and synaptic plasticity.[5][6]

Disruption of the microtubule network is a key pathological feature in several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease and progressive supranuclear palsy (PSP).[5] this compound has been investigated as a potential therapeutic agent for these conditions due to its ability to interact with tubulin, reduce the hyperphosphorylation of tau protein, and protect neurons from various toxic insults.[5][7] This technical guide provides a comprehensive overview of the neuroprotective and neurotrophic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound exerts its neuroprotective and neurotrophic effects through a multi-faceted mechanism of action, primarily centered on the neuronal cytoskeleton. It modulates key signaling cascades critical for cell survival and synaptic function.[5]

1. Microtubule Stabilization and Interaction: this compound directly interacts with tubulin, the building block of microtubules, to promote their stability.[7] This is particularly crucial in the context of tauopathies, where the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization and the formation of neurofibrillary tangles.[5][6] this compound has been shown to protect microtubules against depolymerization induced by toxins like nocodazole and zinc.[8][9] Furthermore, it increases the ratio of total tau to phosphorylated tau, an effect associated with microtubule stabilization.[5] A key interaction is with microtubule end-binding proteins (EBs), where this compound enhances the binding of ADNP to EBs, promoting microtubule growth and neuronal plasticity.[3]

2. Reduction of Tau Pathology: A hallmark of this compound's activity is its ability to mitigate tau pathology. In various in vivo models, including transgenic mice expressing mutated human tau, this compound treatment has been shown to reduce the levels of hyperphosphorylated tau.[5][9] It also protects against tau hyperphosphorylation induced by amyloid-beta in vitro.[7] By preventing tau from detaching from microtubules and aggregating, this compound helps maintain the integrity of the neuronal cytoskeleton.[5]

3. Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to activate intracellular signaling cascades that are critical for neuronal survival. In models of excitotoxic brain injury, it reduced the number of apoptotic neurons through the activation of the PI-3K/Akt pathway in the cortical plate and both the PI-3K/Akt and MAPK/MEK1 kinases in the white matter.[1][2][5] These pathways are central to promoting cell survival and inhibiting programmed cell death (apoptosis).

4. Neurotrophic and Synaptic Effects: this compound exhibits neurotrophic properties by promoting the outgrowth of neurites and the formation of synapses.[8][9] This is evidenced by increased immunoreactivity of microtubule-associated protein 2 (MAP2), a marker for neurite outgrowth, and increased expression of synaptophysin, a marker for synapse formation.[8] In cultured cerebellar granule neurons, this compound potentiated axon outgrowth, increasing their length by approximately 70% relative to controls.[5]

The signaling pathways implicated in this compound's mechanism of action are illustrated below.

G cluster_0 This compound (NAP) cluster_1 Cellular Mechanisms cluster_2 Neuroprotective & Neurotrophic Outcomes This compound This compound pi3k PI-3K/Akt Pathway This compound->pi3k Activates mapk MAPK/MEK1 Pathway This compound->mapk Activates tubulin Tubulin / Microtubules This compound->tubulin Interacts with & Stabilizes tau Tau Protein This compound->tau Reduces Hyper- phosphorylation eb End-Binding Proteins (EBs) This compound->eb Enhances ADNP binding to survival Neuronal Survival (Anti-apoptosis) pi3k->survival mapk->survival stability Microtubule Stabilization tubulin->stability tau->tubulin Stabilizes (Normal) tauopathy Reduced Tauopathy tau->tauopathy Leads to (Pathological) eb->stability stability->tauopathy Prevents outgrowth Neurite Outgrowth & Synaptogenesis stability->outgrowth

Caption: this compound's multifaceted mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating this compound.

Table 1: Preclinical Efficacy of this compound in In Vitro Models

Model SystemInsult/ConditionThis compound ConcentrationKey FindingReference(s)
Primary Cortical Neuro-glial CulturesAmyloid-betaNot specifiedReduced neuronal damage and protected against tau hyperphosphorylation.[7]
Primary NeuronsNocodazoleNot specifiedPromoted repolymerization of microtubules.[5]
Various Cell LinesMultiple toxic insultsFemtomolar concentrationsProvided potent neuroprotection.
Cerebellar Granule Neurons (CGNs)Serum-free conditionsNot specifiedIncreased axon length by ~70% relative to controls.[5]

Table 2: Preclinical Efficacy of this compound in Animal Models

Animal ModelTreatment RegimenKey FindingsReference(s)
ADNP Haploinsufficient MiceChronic administrationAmeliorated cognitive deficits; protected against tau hyperphosphorylation and increased performance in the Morris water maze.[2][7][9]
Tauopathy Mouse Model (human mutant tau P301S;K257T)Daily treatment for ~5 months, then 5 more monthsStatistically significant improvement in Morris water maze; reduced levels of hyperphosphorylated tau.[5][9]
Triple Transgenic Alzheimer's Disease Model (amyloid-beta and tau pathology)Not specifiedProtected against tau hyperphosphorylation.[9]
MAP6-deficient mice (model for schizophrenia)Not specifiedExerted neuroprotective effects.

Table 3: Overview of Key Clinical Trial Results for this compound

Clinical Trial PhasePatient PopulationDosage & AdministrationDurationKey OutcomesReference(s)
Phase IIAmnestic Mild Cognitive Impairment (aMCI)Intranasal12 weeksShowed potential benefit on attention and working memory; supported the preclinical mechanism of action.[1][5][10]
ExploratoryCognitive Impairment in SchizophreniaIntranasalNot specifiedEnhanced functional daily behaviors.[1][2]
Phase II/III (Pivotal)Progressive Supranuclear Palsy (PSP)30 mg twice daily, intranasal52 weeksFailed to demonstrate efficacy; primary endpoints (change in PSPRS and SEADL scores) were not met. The drug was well-tolerated.[10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for understanding how the effects of this compound were assessed.

1. In Vitro Neuroprotection Assays

  • Cell Culture: Primary cortical neurons and glia are harvested from embryonic rodents (e.g., rats or mice) and cultured in appropriate media. For neuroblastoma cell lines (e.g., N1E-115), standard cell culture protocols are followed.

  • Induction of Toxicity: To model neurodegenerative conditions, cultures are exposed to toxic agents.

    • Amyloid-beta (Aβ) Toxicity: Cells are treated with oligomeric forms of Aβ peptide (e.g., Aβ₁₋₄₂) to induce neuronal damage and tau hyperphosphorylation.

    • Microtubule Disruption: Cells are exposed to agents like nocodazole or zinc to induce microtubule depolymerization.[8][9]

  • This compound Treatment: this compound is added to the cell culture medium, often prior to or concurrently with the toxic insult, at concentrations ranging from femtomolar to micromolar.

  • Outcome Measures:

    • Cell Viability: Assessed using assays such as MTT or LDH release to quantify neuronal death.

    • Tau Phosphorylation: Measured by Western blot analysis using antibodies specific for various phosphorylated tau epitopes.

    • Microtubule Integrity: Visualized using immunocytochemistry with antibodies against α-tubulin. The extent of microtubule repolymerization after washout of a disrupting agent can also be quantified.[5]

    • Neurite Outgrowth: Quantified by measuring the length and branching of neurites, often visualized by MAP2 staining.[8]

2. Animal Models of Tauopathy

  • Animal Strains:

    • ADNP+/- Mice: These mice have a 50% reduction in ADNP and develop age-related cognitive deficits and tau pathology.[2][9]

    • Transgenic Tauopathy Models: Mice engineered to express human tau with mutations linked to frontotemporal dementia (e.g., P301S;K257T) are commonly used. These mice develop robust neurofibrillary tangle pathology and cognitive impairments.[5][9]

  • Drug Administration: this compound is typically administered systemically, often via daily intraperitoneal injections or intranasal delivery, over a chronic period (e.g., several months).[5]

  • Behavioral Testing: Cognitive function is assessed using standardized behavioral paradigms.

    • Morris Water Maze: This test evaluates spatial learning and memory by measuring the time it takes for a mouse to locate a hidden platform in a pool of water.[5][9]

    • Social Recognition and Odor Discrimination Tests: Used to assess specific cognitive domains that may be impaired in certain models.[7]

  • Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected for analysis.

    • Immunohistochemistry: Brain sections are stained with antibodies to detect levels and localization of hyperphosphorylated tau.

    • Biochemical Fractionation and Western Blotting: Brain homogenates are separated into soluble and insoluble fractions to quantify the amount of aggregated tau.

A generalized workflow for the preclinical evaluation of this compound is depicted below.

G cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Animal Models cluster_2 Phase 3: Clinical Trials cell_culture Neuronal Cell Cultures toxicity Induce Toxicity (e.g., Aβ, Nocodazole) cell_culture->toxicity treatment_vitro Treat with this compound toxicity->treatment_vitro analysis_vitro Assess Viability, Tau-P, Microtubule Integrity treatment_vitro->analysis_vitro animal_model Select Animal Model (e.g., Tau-Tg, ADNP+/-) analysis_vitro->animal_model Positive results lead to... treatment_vivo Chronic this compound Administration animal_model->treatment_vivo behavior Behavioral Testing (e.g., Morris Water Maze) treatment_vivo->behavior analysis_vivo Post-mortem Brain Analysis (Biochemistry, Histology) behavior->analysis_vivo phase2 Phase II Trials (e.g., aMCI, Schizophrenia) analysis_vivo->phase2 Positive results lead to... phase3 Pivotal Phase II/III Trial (e.g., PSP) phase2->phase3 endpoints Evaluate Safety and Efficacy (Clinical & Biomarker Endpoints) phase3->endpoints G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention adnp_def ADNP Deficiency or Other Pathological Insults microtubule_instability Microtubule Instability adnp_def->microtubule_instability tau_hyper Tau Hyperphosphorylation & Aggregation (Tauopathy) adnp_def->tau_hyper axonal_transport_defect Defective Axonal Transport microtubule_instability->axonal_transport_defect tau_hyper->microtubule_instability synaptic_loss Synaptic Dysfunction & Loss axonal_transport_defect->synaptic_loss neurodegeneration Neurodegeneration & Cognitive Decline synaptic_loss->neurodegeneration This compound This compound (NAP) This compound->microtubule_instability Stabilizes This compound->tau_hyper Reduces

References

In-Vitro Efficacy of Davunetide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davunetide, an eight-amino acid peptide (NAPVSIPQ) derived from the activity-dependent neuroprotective protein (ADNP), has demonstrated significant neuroprotective properties in a range of preclinical in-vitro and in-vivo models.[1][2][3][4] Its primary mechanism of action is believed to be through the stabilization of microtubules, which are crucial for neuronal structure, axonal transport, and overall cell viability.[1][2][3] this compound has also been shown to prevent apoptosis, or programmed cell death, in various in-vitro models.[2] This technical guide provides an in-depth overview of the initial in-vitro studies that have explored the efficacy of this compound, with a focus on its effects on microtubule dynamics, tau protein aggregation, and neuroprotection, as well as its influence on key signaling pathways.

Core Mechanism of Action: Microtubule Stabilization

This compound is understood to exert its neuroprotective effects primarily through its interaction with the microtubule network.[1][2] Microtubules are dynamic polymers essential for maintaining cell structure, facilitating intracellular transport, and enabling cell division. In neurodegenerative diseases, the stability of these structures is often compromised. This compound has been shown to protect microtubules from disruption caused by various toxins.[5][6]

Quantitative Data on Microtubule Polymerization

A key aspect of understanding this compound's mechanism is its direct effect on microtubule assembly. In-vitro studies using turbidimetry have been conducted to quantify this effect.

Experimental ConditionThis compound (NAP) ConcentrationEffect on Microtubule PolymerizationReference
Purified tubulin without microtubule-associated proteins (MAPs)1 fM - 10 µMNo significant alteration[1]
Tubulin with 3R or 4R tau1 fM - 1 µMNo significant alteration[7]

Table 1: Effect of this compound on in-vitro microtubule polymerization.

Experimental Protocol: In-Vitro Microtubule Polymerization Assay (Turbidimetry)

This protocol is a synthesized representation based on established methods for monitoring microtubule assembly.[1][8][9]

Materials:

  • Purified tubulin (>99% pure)

  • This compound (NAP) stock solution

  • GTP (Guanosine-5'-triphosphate) solution

  • Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Temperature-controlled spectrophotometer with a heated cuvette holder

Procedure:

  • Prepare tubulin solution to a final concentration of 20 µM in pre-warmed microtubule assembly buffer.

  • Add this compound to the desired final concentration (e.g., in the range of 1 fM to 10 µM). For control experiments, add an equivalent volume of vehicle.

  • Initiate microtubule polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

  • Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Record data at regular intervals until the reaction reaches a plateau, indicating that the polymerization has reached equilibrium.

G cluster_0 Microtubule Polymerization Assay Workflow Prepare Tubulin Prepare Tubulin Add this compound Add this compound Prepare Tubulin->Add this compound Initiate with GTP Initiate with GTP Add this compound->Initiate with GTP Monitor Turbidity Monitor Turbidity Initiate with GTP->Monitor Turbidity Data Analysis Data Analysis Monitor Turbidity->Data Analysis

Microtubule Polymerization Assay Workflow

Modulation of Tau Protein Aggregation

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies.[10] this compound has been investigated for its potential to inhibit or modulate this process. In-vitro assays utilizing recombinant tau protein and fluorescent dyes like Thioflavin T (ThT) are standard methods for studying tau aggregation.[10][11] ThT exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, including aggregated tau.[12]

Experimental Protocol: In-Vitro Tau Aggregation Assay (Thioflavin T)

This protocol is a generalized procedure based on common practices for assessing tau fibrillization.[10][11]

Materials:

  • Recombinant full-length human tau protein (e.g., 2N4R isoform)

  • This compound (NAP) stock solution

  • Heparin solution (or another aggregation inducer)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • In a 96-well plate, combine recombinant tau protein (e.g., 2 µM final concentration) with varying concentrations of this compound. Include a vehicle control.

  • Add ThT to each well to a final concentration of 20 µM.

  • Initiate aggregation by adding heparin to a final concentration of 0.1 mg/mL.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals using the plate reader (excitation ~440 nm, emission ~485 nm).

  • Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

G cluster_1 Tau Aggregation Assay Workflow Combine Tau and this compound Combine Tau and this compound Add ThT Add ThT Combine Tau and this compound->Add ThT Induce Aggregation Induce Aggregation Add ThT->Induce Aggregation Incubate and Measure Fluorescence Incubate and Measure Fluorescence Induce Aggregation->Incubate and Measure Fluorescence Kinetic Analysis Kinetic Analysis Incubate and Measure Fluorescence->Kinetic Analysis

Tau Aggregation Assay Workflow

Neuroprotective Effects in Cellular Models

The neuroprotective capacity of this compound has been evaluated in various cell culture models of neurotoxicity. A common model involves exposing neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, to toxins like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[13][14][15] Cell viability assays, such as the MTT assay, are then used to quantify the protective effects of the compound.[4][13][14]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a general method for assessing the neuroprotective effects of this compound against Aβ-induced toxicity.[13][14][15]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

  • Amyloid-beta 1-42 (Aβ42) peptide, pre-aggregated

  • This compound (NAP) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Introduce the neurotoxic agent, aggregated Aβ42 (e.g., 10 µM final concentration), to the wells. Include control wells with untreated cells, cells treated with Aβ42 alone, and cells treated with this compound alone.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Influence on Signaling Pathways

This compound is thought to mediate its neuroprotective effects through the activation of pro-survival signaling pathways. Two key pathways implicated are the PI-3K/Akt and the MAPK/MEK1 pathways.[16] Activation of these cascades can lead to the inhibition of apoptotic processes and the promotion of cell survival.

PI-3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5][6][17][18] Upon activation, Akt (also known as Protein Kinase B) phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

This compound's Influence on the PI-3K/Akt Pathway
MAPK/MEK1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes MEK1 and ERK1/2, is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival.[19][20][21] Activation of this pathway can also contribute to neuroprotective responses.[19][20]

G This compound This compound MEK1 MEK1 This compound->MEK1 Activates ERK1_2 ERK1/2 MEK1->ERK1_2 Activates GeneExpression Pro-survival Gene Expression ERK1_2->GeneExpression Promotes CellSurvival Cell Survival GeneExpression->CellSurvival Leads to

This compound's Influence on the MAPK/MEK1 Pathway

Conclusion

The initial in-vitro studies of this compound have provided a foundational understanding of its neuroprotective mechanisms. While it does not appear to directly influence the polymerization of purified tubulin, its protective effects in cellular models of neurotoxicity are evident. The modulation of tau aggregation and the activation of pro-survival signaling pathways like PI-3K/Akt and MAPK/MEK1 are key areas of its efficacy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and related compounds. Further quantitative studies are warranted to establish precise dose-response relationships and efficacy benchmarks in various in-vitro models.

References

Methodological & Application

Application Notes and Protocols for Intranasal Administration of Davunetide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Intranasal Administration of Davunetide in Rats Audience: Researchers, scientists, and drug development professionals.

Overview

This compound (also known as NAP or NAPVSIPQ) is an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP)[1]. It has demonstrated neuroprotective and cognitive-enhancing properties in numerous preclinical studies[1][2]. The proposed mechanism of action involves the maintenance and stabilization of the microtubule network, which is crucial for neuronal structure and function[1][3]. Disruption of this network is a hallmark of several neurodegenerative diseases[3]. Intranasal administration is a non-invasive method that can facilitate the delivery of therapeutic peptides to the central nervous system (CNS)[1][4]. Studies in rats have shown that intranasally administered this compound is rapidly absorbed and reaches the cerebrospinal fluid (CSF), suggesting it crosses the blood-brain barrier after systemic absorption[1]. This document provides a detailed protocol for the intranasal administration of this compound in rats based on established preclinical pharmacokinetic studies.

Mechanism of Action: Microtubule Stabilization

This compound exerts its neuroprotective effects primarily through its interaction with the microtubule cytoskeleton[5][6]. In various neurodegenerative conditions, such as Alzheimer's disease, microtubule stability is compromised, often associated with the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and impaired axonal transport[3]. This compound helps to maintain microtubule integrity, reduces tau hyperphosphorylation, and protects neurons from various toxic insults[3][7][8]. This stabilization of the microtubule network supports essential cellular processes, including synaptic plasticity and neurotransmission, ultimately preserving cognitive function[3][6].

G cluster_0 cluster_1 cluster_2 This compound This compound (Intranasal Administration) Interaction Interacts with Tubulin & Modulates Microtubules This compound->Interaction Stabilization Microtubule Stabilization & Integrity Interaction->Stabilization Tau Reduced Tau Hyperphosphorylation Stabilization->Tau Axonal Improved Axonal Transport Stabilization->Axonal Synaptic Enhanced Synaptic Plasticity Stabilization->Synaptic Neuroprotection Neuroprotection & Cell Viability Tau->Neuroprotection Axonal->Neuroprotection Synaptic->Neuroprotection Cognition Improved Cognitive Performance Neuroprotection->Cognition

Figure 1: Proposed signaling pathway for this compound's neuroprotective action.

Experimental Protocol: Intranasal Administration for Pharmacokinetic Studies

This protocol details the method for intranasal administration of this compound to anesthetized rats for the purpose of evaluating its pharmacokinetics in plasma and cerebrospinal fluid (CSF).

Materials and Reagents
  • This compound peptide powder

  • Sodium Chloride (NaCl)

  • Citric Acid Monohydrate

  • Disodium Phosphate Dihydrate

  • Benzalkonium Chloride (50% w/w solution)

  • Sterile Water for Injection

  • Sodium Hydroxide (for pH adjustment)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Micropipette and tips (10-200 µL range)

  • Animal scale

  • Appropriate equipment for serial blood and CSF collection

Preparation of Intranasal this compound Formulation

This formulation is for a high-concentration solution used in pharmacokinetic studies[1].

  • Prepare the Vehicle Solution: In sterile water, dissolve the following components:

    • Sodium Chloride: 7.5 mg/mL[1]

    • Citric Acid Monohydrate: 1.7 mg/mL[1]

    • Disodium Phosphate Dihydrate: 3.0 mg/mL[1]

    • Benzalkonium Chloride (50% solution): 0.2 mg/mL[1]

  • Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the vehicle solution to achieve a final concentration of 250 mg/mL [1].

  • Adjust pH: Check the pH of the final solution and adjust to pH 5.1 using sodium hydroxide if necessary[1].

  • Storage: Store the formulation according to the manufacturer's recommendations until use.

Note: For behavioral studies in conscious animals, lower concentrations (e.g., 0.4 mg/mL) and smaller volumes may be more appropriate[9].

Experimental Workflow

The following workflow outlines the key steps from solution preparation to data analysis for a typical pharmacokinetic study in rats.

G A 1. Prepare this compound Formulation (250 mg/mL) B 2. Anesthetize Rat A->B C 3. Administer Solution (20 µL per nostril) B->C D 4. Collect Serial Plasma Samples (e.g., 5-165 min post-dose) C->D E 5. Collect Serial CSF Samples (e.g., 10-60 min intervals) C->E F 6. Analyze Samples for This compound Concentration D->F E->F G 7. Perform Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) F->G

Figure 2: Experimental workflow for a rat pharmacokinetic study.
Administration Procedure

  • Animal Preparation: Anesthetize the rat according to the institutionally approved protocol. Ensure a stable plane of anesthesia is achieved before proceeding.

  • Dose Calculation: The target dose is 10 mg per animal [1]. For a 300-350g rat, this corresponds to approximately 28-33 mg/kg[1].

  • Administration:

    • Position the anesthetized rat in a supine position.

    • Using a calibrated micropipette, carefully administer 20 µL of the 250 mg/mL this compound solution into one nostril[1].

    • Administer another 20 µL into the other nostril for a total volume of 40 µL per animal[1].

    • Allow the animal to inhale the droplets naturally. Avoid rapid expulsion of a large volume to prevent the solution from entering the lungs.

  • Sample Collection:

    • Initiate timed sample collection immediately after administration.

    • Collect serial plasma samples at predefined intervals (e.g., pre-dose, 5, 15, 25, 35, 45, 55, 70, 90, 110, 135, and 165 minutes post-dose)[1].

    • Collect serial CSF samples over specific intervals (e.g., 10 to 60-minute intervals)[1].

  • Post-Procedure: Monitor the animal during recovery from anesthesia.

Quantitative Data Summary

Pharmacokinetic studies in anesthetized rats have demonstrated high bioavailability following intranasal administration[1]. The data indicates that this compound is rapidly absorbed into the systemic circulation, from which it then penetrates the CNS[1].

Table 1: Pharmacokinetic Parameters for this compound in Rat Plasma

ParameterIntravenous (IV) Administration (30 mg/kg)Intranasal (IN) Administration (10 mg/animal)
Cmax (ng/mL) 28900 ± 61002000 ± 1100
Tmax (min) 515
AUC (0-t) (min*ng/mL) 674000 ± 138000118000 ± 49000
Bioavailability (%) -~100% (in anesthetized rats)[1]
Data derived from a study in anesthetized rats. Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve. Data presented as mean ± S.D.[1].

Table 2: Distribution of ¹⁴C-Davunetide Radioactivity (µg eq/mL)

Time PointRoutePlasmaBrainOlfactory Bulb
5 min Intranasal3.70.040.28
Intravenous54.50.220.23
60 min Intranasal1.00.030.05
Intravenous14.10.240.20
240 min Intranasal0.10.010.01
Intravenous5.20.150.12
This data shows that while plasma concentrations are significantly higher with IV administration, this compound is detected in the brain and olfactory bulb via both routes[1].

References

Application Notes and Protocols: Davunetide as a Tool to Investigate Tau Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing davunetide (also known as NAP or AL-108), an eight-amino acid peptide derived from the activity-dependent neuroprotective protein (ADNP), as a research tool to investigate the mechanisms of tau phosphorylation and microtubule stability.[1][2] this compound has been evaluated in preclinical and clinical settings for its potential neuroprotective properties, primarily attributed to its ability to interact with microtubules and modulate tau pathology.[3][4][5]

Mechanism of Action

This compound is believed to exert its neuroprotective effects by stabilizing microtubules, which are essential for neuronal structure and function.[4][6] In the context of tauopathies, where hyperphosphorylated tau detaches from microtubules leading to their destabilization and the formation of neurofibrillary tangles (NFTs), this compound offers a valuable tool to explore the intricate relationship between microtubule dynamics and tau phosphorylation.[4][7] Preclinical studies have demonstrated that this compound can reduce the levels of hyperphosphorylated tau in various models of neurodegeneration.[1][4] The peptide has been shown to interact with tubulin, the building block of microtubules, and this interaction is crucial for its protective activities.[1] Furthermore, evidence suggests that this compound's effect on microtubules is, at least in part, mediated by its influence on tau's interaction with the microtubule network.[8] this compound has also been reported to preferentially interact with the 3-repeat (3R) isoform of tau over the 4-repeat (4R) isoform, suggesting a potential for differential effects in various tauopathies.[7][9]

dot

This compound This compound Microtubules Microtubules This compound->Microtubules Promotes Stability Hyperphosphorylated_Tau Hyperphosphorylated Tau This compound->Hyperphosphorylated_Tau Reduces Tau_protein Tau Protein Microtubules->Tau_protein Binds to Neuronal_Dysfunction Neuronal Dysfunction Microtubules->Neuronal_Dysfunction Prevents Tau_protein->Hyperphosphorylated_Tau Hyperphosphorylation Hyperphosphorylated_Tau->Microtubules Detachment Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylated_Tau->Neurofibrillary_Tangles Aggregation Neurofibrillary_Tangles->Neuronal_Dysfunction Leads to

Caption: this compound's proposed mechanism of action on tau pathology.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical and clinical studies investigating the effects of this compound on tau phosphorylation and related outcomes.

Table 1: In Vitro and In Vivo Preclinical Studies
Model SystemTreatmentKey FindingQuantitative ResultReference
Primary cortical neuro-glial cultures (with amyloid-beta)NAP (this compound)Reduced tau hyperphosphorylationStatistically significant reduction in phosphorylated tau levels compared to vehicle-treated controls.[1]
ADNP+/- miceChronic D-SAL (a NAP-related peptide) administrationProtected against tau hyperphosphorylationSignificant decrease in hyperphosphorylated tau in the hippocampus.[1]
Transgenic mice with human MAPT mutationsThis compoundAmeliorated deposition of hyperphosphorylated, insoluble tauReduction in the levels of hyperphosphorylated tau compared to vehicle-treated animals.[3][4]
Drosophila model of tauopathyNAP (this compound)Did not alter abnormal tau levelsNo significant changes in total tau or phosphorylation at specific sites examined.[10]
Cerebellar granule neuronsThis compoundPotentiated axon outgrowth~70% increase in axon length relative to controls.[4]
Table 2: Clinical Trial Data
Study PopulationTreatmentBiomarker/OutcomeQuantitative ResultReference
Progressive Supranuclear Palsy (PSP)This compound (30 mg, twice daily for 52 weeks)Cerebrospinal fluid (CSF) tau levelsNo significant difference in the rate of change of CSF tau between this compound and placebo groups.[3]
Predicted Tauopathies (Pilot Study)This compound (15 mg, twice daily)CSF tau levelsPlanned as a secondary outcome measure to assess short-term changes.[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated Tau in Cell Lysates

This protocol outlines the steps for assessing changes in tau phosphorylation at specific epitopes in response to this compound treatment in cultured cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cultured cells (e.g., primary cortical neurons) with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated tau to total tau.

dot

start Start: this compound-treated cell culture lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Total Tau, Phospho-Tau) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Normalize Phospho-Tau to Total Tau detection->analysis end End: Quantified Tau Phosphorylation Levels analysis->end

Caption: Western blot workflow for analyzing tau phosphorylation.

Protocol 2: Affinity Chromatography to Identify this compound (NAP)-Binding Proteins

This protocol describes a method to identify proteins, such as tubulin and tau, that interact with this compound.

Materials:

  • Affinity chromatography column material (e.g., Affi-Gel 10)

  • This compound (NAP) peptide

  • Brain tissue extract (e.g., from rat brain)

  • Binding buffer

  • Wash buffer

  • Elution buffer (e.g., high salt or pH change)

  • SDS-PAGE and protein staining reagents (e.g., Coomassie blue or silver stain)

  • Mass spectrometry for protein identification

Procedure:

  • Ligand Immobilization:

    • Covalently couple this compound (NAP) to the affinity chromatography resin according to the manufacturer's instructions.

  • Column Packing and Equilibration:

    • Pack a column with the NAP-coupled resin.

    • Equilibrate the column with binding buffer.

  • Sample Application:

    • Clarify the brain tissue extract by centrifugation.

    • Load the clarified extract onto the equilibrated column.

  • Washing:

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins using an elution buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and protein staining.

    • Excise protein bands of interest and identify them by mass spectrometry.

Protocol 3: In Vitro Tau Phosphorylation Assay using Recombinant Proteins

This protocol allows for the direct investigation of this compound's effect on the activity of tau kinases.

Materials:

  • Recombinant human tau protein

  • Active recombinant tau kinase (e.g., GSK-3β, CDK5/p25)

  • Kinase reaction buffer

  • ATP (including radiolabeled ATP if performing a radiometric assay)

  • This compound

  • SDS-PAGE and Western blotting reagents or phosphocellulose paper for radiometric assay

Procedure:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant tau protein, and the active tau kinase.

    • Add this compound at various concentrations to the experimental tubes and a vehicle control to the control tubes.

  • Initiation of Reaction:

    • Initiate the phosphorylation reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Termination of Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto phosphocellulose paper.

  • Analysis:

    • If using Western blotting, analyze the samples as described in Protocol 1, using antibodies specific to the phospho-epitopes targeted by the kinase.

    • If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated radiolabeled ATP and quantify the incorporated radioactivity using a scintillation counter.

dot

cluster_Kinases Tau Kinases cluster_Phosphatases Tau Phosphatases GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylates CDK5 CDK5 CDK5->Tau Phosphorylates MARK MARK MARK->Tau Phosphorylates PP2A PP2A pTau Hyperphosphorylated Tau PP2A->pTau Dephosphorylates This compound This compound Microtubule_Stability Microtubule Stability This compound->Microtubule_Stability Promotes Microtubule_Stability->pTau Reduces

References

Application Notes and Protocols for Immunohistochemical Analysis of Davunetide-Treated Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davunetide (also known as NAP or AL-108) is an eight-amino acid peptide derived from the activity-dependent neuroprotective protein (ADNP).[1][2] Preclinical and clinical studies have investigated its therapeutic potential in neurodegenerative diseases, particularly those characterized by tau pathology (tauopathies).[2][3] The primary mechanism of action of this compound involves the stabilization of microtubules and the reduction of tau hyperphosphorylation, thereby protecting against neuronal damage and cognitive decline.[1][3] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the effects of this compound on key pathological markers in tissue samples, most notably the reduction of phosphorylated tau (p-Tau). These application notes provide a detailed protocol for the immunohistochemical staining of this compound-treated tissue and summarize key quantitative findings from relevant studies.

Principle of the Method

Immunohistochemistry allows for the localization and visualization of specific antigens (e.g., phosphorylated tau) in tissue sections through the use of specific antibodies. In the context of this compound research, IHC is employed to assess the drug's efficacy in reducing the accumulation of pathological, hyperphosphorylated tau, a hallmark of many neurodegenerative diseases. The protocol outlined below is a synthesis of established methods for p-Tau staining in preclinical models of tauopathy and can be adapted for various tissue types.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies assessing the efficacy of this compound in reducing tau pathology as measured by immunohistochemistry.

Table 1: Reduction in Phosphorylated Tau Immunoreactivity in P301L Tauopathy Mouse Model

Treatment GroupBrain RegionAntibodyPercent Reduction in Immunoreactivity vs. Control (Mean ± SEM)Reference
This compoundDentate GyrusMC174% ± 12% [4]
This compoundDentate GyrusPHF152% ± 10%*[4]
This compoundMotor CortexMC196% ± 8%****[4]
This compoundBrainstemMC193% ± 15%[4]

*p < 0.05, **p < 0.01, ****p < 0.0001

Table 2: Effect of this compound on Insoluble Tau in P301L Tauopathy Mouse Model

Treatment GroupOutcome MeasureMethodPercent Change vs. Control (Mean ± SEM)Reference
This compoundInsoluble TauDensitometric Analysis of PHF1 Blots28% reduction (trend, p=0.09)[4]
This compoundSoluble TauDensitometric Analysis of PHF1 Blots77% increase**[4]
This compoundRatio of Soluble to Insoluble TauDensitometric Analysis of PHF1 Blots89% increase (p=0.01)[4]

**p = 0.01

Experimental Protocols

Immunohistochemistry Protocol for Phosphorylated Tau in this compound-Treated Brain Tissue

This protocol is optimized for formalin-fixed, paraffin-embedded brain tissue from mouse models of tauopathy treated with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (0.3% or 3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies against phosphorylated tau (see Table 3 for examples)

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Table 3: Recommended Primary Antibodies for Phosphorylated Tau

AntibodyEpitope (Phosphorylation Site)Recommended DilutionReference
PHF1pSer396/4041:50 - 1:500[4]
AT8pSer202/pThr2051:500[5]
CP13pSer202N/A[6]
RZ3pThr231N/A[6]
MC1Conformational epitope of pathological tau1:50 - 1:100[4]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse in deionized water (2 x 5 minutes).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Peroxidase Blocking:

    • Incubate sections in 0.3% hydrogen peroxide in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections in blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., PHF1) to its optimal concentration in the blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG, diluted according to the manufacturer's instructions) for 1-2 hours at room temperature.

  • Signal Amplification:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with ABC reagent for 30-60 minutes at room temperature.

  • Visualization:

    • Rinse with PBS (3 x 5 minutes).

    • Develop the signal by incubating sections with DAB substrate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol: 70% (1 x 2 minutes), 95% (1 x 2 minutes), 100% (2 x 2 minutes).

    • Clear in xylene (2 x 2 minutes).

    • Mount with a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a light microscope equipped with a digital camera.

    • Quantitative analysis can be performed using image analysis software (e.g., ImageJ) to measure the area and intensity of the DAB staining, which is proportional to the amount of p-Tau.

Visualizations

This compound Signaling Pathway

Davunetide_Signaling_Pathway This compound This compound (NAP) Microtubules Microtubules This compound->Microtubules Stabilizes pTau Hyperphosphorylated Tau (p-Tau) This compound->pTau Reduces Hyperphosphorylation Neuronal_Integrity Neuronal Integrity and Survival Microtubules->Neuronal_Integrity Maintains Tau Tau Tau->pTau Hyperphosphorylation Aggregation Neurofibrillary Tangles pTau->Aggregation Leads to Aggregation->Neuronal_Integrity Impairs Cognitive_Function Improved Cognitive Function Neuronal_Integrity->Cognitive_Function Supports IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (e.g., anti-p-Tau) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Microscopy Microscopy Counterstain->Microscopy Quantification Image Quantification Microscopy->Quantification

References

Application Notes and Protocols: Live-Cell Imaging of Microtubule Dynamics with Davunetide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules (MTs) are highly dynamic polymers of α- and β-tubulin heterodimers, fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell morphology.[1][2] The process of "dynamic instability" describes their stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage).[1][3] In neurons, the stability and function of the microtubule network are critical for axonal transport and synaptic plasticity.[3][4] Disruption of microtubule dynamics is an early event in many neurodegenerative diseases, including Alzheimer's disease and other tauopathies, making microtubules a key therapeutic target.[1][2][3]

Davunetide (also known as NAP or AL-108) is an eight-amino-acid peptide derived from the activity-dependent neuroprotective protein (ADNP).[5][6] It is a neuroprotective agent that has been shown to interact with and stabilize microtubules, protecting them from damage and preventing the formation of neurofibrillary tangles.[5][7] this compound's mechanism involves promoting the interaction of Tau and end-binding (EB) proteins with microtubules, thereby enhancing their stability.[8][9][10] Live-cell imaging provides a powerful methodology to directly visualize and quantify the effects of this compound on the dynamic behavior of microtubules in real-time, offering critical insights for neurodegenerative disease research and drug development.

Proposed Mechanism of Action

This compound exerts its neuroprotective effects by modulating the microtubule cytoskeleton. Preclinical studies suggest that this compound does not directly polymerize tubulin but rather enhances the stability of existing microtubules, particularly under conditions of cellular stress.[6][11] The proposed mechanism involves the recruitment of microtubule-associated proteins (MAPs), such as Tau, and plus-end tracking proteins (+TIPs), like end-binding proteins (EBs), to the microtubule lattice.[8][9][10] This enhanced association helps to protect microtubules from depolymerization induced by toxins, oxidative stress, or pathological protein aggregates.[6]

References

Troubleshooting & Optimization

Improving Davunetide solubility for in-vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Davunetide solubility in in-vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in-vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice for initial solubilization. This compound can be dissolved in DMSO to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium or buffer. Alternatively, sterile water or Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, although the achievable concentration may be lower than with DMSO.

Q2: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution can be a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: The final concentration of this compound in your medium might be too high. Try a lower final concentration.

  • Increase the volume of the medium: Instead of adding a small volume of concentrated stock to your medium, try adding the stock solution to a larger volume of medium while vortexing gently to ensure rapid and even dispersion.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Use a solubilizing agent: For challenging situations, a solubilizing agent like β-cyclodextrin may be used. A protocol for this is provided in the Experimental Protocols section.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: To ensure stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in aqueous solutions?

A4: this compound solutions can be unstable, and it is generally recommended to prepare them fresh for each experiment.[2] If using a water-based stock solution, it should be sterile-filtered through a 0.22 µm filter before use.[1]

Q5: Can I sonicate the solution to improve solubility?

A5: Gentle sonication can be attempted to aid dissolution. However, prolonged or high-intensity sonication should be avoided as it can potentially degrade the peptide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is difficult to dissolve. The chosen solvent is not optimal.First, attempt to dissolve in a small amount of DMSO. If the peptide is for use in an aqueous system, water or PBS (pH 7.2) can be tried. For hydrophobic peptides, a small amount of organic solvent like DMSO followed by dilution is recommended.
Precipitation occurs upon adding the stock solution to the cell culture medium. The final concentration exceeds the solubility limit in the complex medium. The stock solution was not added properly.Decrease the final concentration of this compound. Add the stock solution dropwise to the pre-warmed medium while gently vortexing. Consider using a carrier solvent or a solubilizing agent as described in the protocols.
Inconsistent experimental results. The this compound solution may have degraded. The concentration of the stock solution may be inaccurate due to incomplete dissolution.Prepare fresh solutions for each experiment. Ensure the peptide is fully dissolved before making further dilutions. Store stock solutions properly in aliquots at -20°C or -80°C.
Cloudiness or opalescence in the final solution. Formation of aggregates or insoluble complexes with media components.Filter the final solution through a 0.22 µm sterile filter. Try a different cell culture medium if possible. Lower the final concentration of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent Reported Solubility Reference
WaterSoluble to 1 mg/ml[3]
PBS (pH 7.2)10 mg/ml
DMSO1 mg/ml
DMF1 mg/ml
EthanolInsoluble
Table 2: Recommended Storage Conditions for this compound Stock Solutions
Storage Temperature Duration Reference
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound peptide powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the tube until the peptide is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution for your in-vitro experiment immediately.

Protocol 3: Enhancing this compound Solubility with SBE-β-CD

This protocol is adapted for in-vitro use from a method described for in-vivo preparations.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)[1]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl), sterile

  • Sterile tubes and filters (0.22 µm)

Procedure:

  • Prepare a 20% SBE-β-CD solution in saline:

    • Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.

    • Mix until the powder is completely dissolved and the solution is clear.

    • Sterile-filter the solution through a 0.22 µm filter. This solution can be stored at 4°C for up to one week.[1]

  • Prepare the this compound working solution:

    • To prepare a 1 mL working solution as an example, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.[1]

    • Mix the solution evenly. This will yield a clear solution of approximately 2.08 mg/mL this compound.[1]

    • Further dilute this solution in your cell culture medium to achieve the desired final concentration.

Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound is an eight-amino acid peptide that exerts its neuroprotective effects primarily through the stabilization of microtubules.[4][5][6] This action is crucial in neurodegenerative diseases where microtubule integrity is compromised. Furthermore, this compound has been shown to activate pro-survival signaling pathways, including the PI3K/Akt and MAPK/MEK1 pathways.

Davunetide_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_microtubule Microtubule Dynamics cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/MEK Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Interacts with PI3K PI3K This compound->PI3K Activates MEK1 MEK1 This compound->MEK1 Activates Tau Tau Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Axonal_Transport Healthy Axonal Transport Microtubule_Stabilization->Axonal_Transport Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK MEK1->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth

Caption: this compound signaling pathways.

Experimental Workflow for In-Vitro Studies

The following diagram outlines a general workflow for conducting in-vitro experiments with this compound, from preparation to data analysis.

Davunetide_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution in Medium Prep_Stock->Prep_Working Treatment Treat Cells with This compound Prep_Working->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cellular/ Biochemical Assays Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

Caption: In-vitro experimental workflow.

Logical Relationship for Troubleshooting Solubility Issues

This diagram illustrates a logical approach to troubleshooting common solubility problems encountered with this compound in in-vitro experiments.

Caption: Solubility troubleshooting logic.

References

Davunetide Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Davunetide peptide in solution. It covers frequently asked questions, troubleshooting advice, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary sequence?

A1: this compound is a neuroprotective peptide snippet composed of eight amino acids, derived from the Activity-Dependent Neuroprotective Protein (ADNP).[1][2] It is investigated for its role in promoting microtubule stability and its potential in treating neurodegenerative diseases.[2][3][4] The amino acid sequence is Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ).

Q2: How should I reconstitute lyophilized this compound?

A2: For optimal results, follow these general steps for reconstituting lyophilized peptides:

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.[5][6]

  • Add Solvent: Add the recommended solvent (e.g., sterile water or PBS) to achieve the desired concentration. Vendor datasheets suggest this compound is soluble up to 1 mg/ml in water.

  • Mix Gently: Vortex briefly or agitate gently to dissolve the peptide completely.[5][6] Avoid vigorous shaking, which can cause denaturation.[6]

  • Final Centrifugation: Centrifuge the vial again to pellet the solution, ensuring no material is left on the cap or sides.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintaining the stability and activity of this compound. Recommendations vary for lyophilized powder and reconstituted solutions.

FormStorage TemperatureDurationNotes
Lyophilized Powder -80°CUp to 2 yearsSealed, away from moisture.[1]
-20°CUp to 1 yearSealed, away from moisture.[1]
Reconstituted Solution -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles. Aliquoting is highly recommended.[1]
-20°CUp to 1 monthSealed, away from moisture.[1]
4°C< 1 weekFor short-term use only.[7]

Q4: What are the common chemical degradation pathways for peptides like this compound?

A4: While specific degradation pathways for this compound are not extensively published, peptides, in general, are susceptible to several chemical modifications in solution:

  • Hydrolysis: Cleavage of the peptide bond, often accelerated at acidic or basic pH.

  • Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This compound contains an N-terminal asparagine, which could be a potential site for deamidation.

  • Oxidation: Amino acids like methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Racemization: The conversion of an L-amino acid to a D-amino acid, which can affect biological activity.[8]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound solutions.

Problem: Reduced or no biological activity in my assay.

This is a common issue that can stem from several sources. The following logical workflow can help identify the root cause.

G start Reduced Biological Activity Observed storage Verify Storage Conditions (Temp, Duration, Freeze-Thaw Cycles) start->storage improper_storage Outcome: Peptide Degraded Action: Use a fresh, properly stored aliquot. storage->improper_storage Incorrect proper_storage Storage OK storage->proper_storage Correct reconstitution Review Reconstitution Protocol (Solvent, Concentration, Mixing) improper_recon Outcome: Incorrect Concentration or Denaturation Action: Reconstitute a fresh vial carefully. reconstitution->improper_recon Incorrect proper_recon Reconstitution OK reconstitution->proper_recon Correct analysis Perform Analytical Check (e.g., HPLC-MS) degraded_peak Outcome: Degradation Products Detected Action: Optimize solution pH, temp, or use fresh. analysis->degraded_peak Degradation Detected intact_peak Outcome: Peptide is Intact Action: Investigate other assay components (cells, reagents). analysis->intact_peak Intact Peptide proper_storage->reconstitution proper_recon->analysis

Troubleshooting workflow for reduced peptide activity.

Problem: Precipitate or cloudiness observed in the reconstituted solution.

  • Possible Cause: The peptide's solubility limit may have been exceeded, or the peptide is aggregating. Aggregation is a form of physical instability.[9]

  • Solution:

    • Ensure you have not exceeded the recommended solubility (e.g., 1 mg/ml in water for this compound).

    • Allow the vial to sit at room temperature for a longer duration (up to a couple of hours) with gentle agitation to see if the material dissolves.[6][7]

    • Consider reconstituting in a different buffer system. Sometimes, a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer can aid solubility.[1]

    • If using water, ensure it is sterile and high-purity. For cell-based assays, filtering through a 0.22 µm filter after reconstitution is recommended.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound using RP-HPLC

This protocol outlines a method to assess the stability of this compound in a specific buffer over time by monitoring the decrease in the main peptide peak and the appearance of degradation products.

1. Materials:

  • Lyophilized this compound

  • High-purity water (HPLC grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Buffer of choice for the stability study (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase column

2. Sample Preparation (Time Point Zero):

  • Reconstitute a vial of this compound to 1 mg/mL in the chosen study buffer.

  • Immediately take an aliquot for the T=0 analysis.

  • Dilute this aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. Stability Study Incubation:

  • Store the remaining stock solution under the desired test condition (e.g., 4°C, 25°C, or 37°C).

  • At specified time points (e.g., 24h, 48h, 1 week), withdraw an aliquot and prepare it for HPLC analysis as described in step 2.

4. HPLC Method:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient, for example, from 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 280 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • At each time point, integrate the area of the main this compound peak.

  • Calculate the percentage of remaining this compound relative to the T=0 sample.

  • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

The following diagram illustrates the general workflow for this stability assessment.

G cluster_prep Sample Preparation cluster_analysis Analysis reconstitute Reconstitute this compound in Study Buffer aliquot Aliquot for T=0 and Storage reconstitute->aliquot incubate Incubate at Test Condition aliquot->incubate hplc Analyze via RP-HPLC aliquot->hplc T=0 Sample incubate->hplc At each time point data Calculate Peak Area & Compare to T=0 hplc->data

Experimental workflow for HPLC-based stability testing.

References

Validation & Comparative

A Comparative Guide to Tau-Targeting Therapeutics: Davunetide vs. Other Mechanistic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease. The strong correlation between the burden of tau pathology and cognitive decline has made it a critical therapeutic target.[1][2] This guide provides an objective comparison of the mechanism of action of Davunetide against other major classes of tau-targeting drugs, supported by experimental data and detailed protocols.

This compound (NAP): A Neuroprotective Peptide with a Dual Mechanism

This compound (also known as NAP or AL-108) is an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP), a molecule essential for brain formation.[3][4] Its mechanism of action is multifaceted, primarily revolving around the modulation of microtubule (MT) stability and the activation of key cell survival pathways.

Unlike drugs that directly bind tubulin to force polymerization, this compound appears to work by enhancing the natural interaction between tau and microtubules.[5] This is crucial in disease states where hyperphosphorylated tau detaches from microtubules, leading to their instability and subsequent disruption of axonal transport.[6][7] this compound has been shown to protect microtubules from the severing protein katanin and to reduce tau hyperphosphorylation.[4][8] Furthermore, it promotes cell survival by activating pro-growth signaling cascades, including the PI-3K/Akt and MAPK/MEK1 pathways.[4]

G cluster_0 This compound's Mechanism of Action cluster_1 Microtubule Dynamics cluster_2 Cell Survival Signaling This compound This compound Tau_MT Enhances Tau-MT Interaction This compound->Tau_MT pTau Reduces Tau Hyperphosphorylation This compound->pTau PI3K PI-3K/Akt Pathway This compound->PI3K MAPK MAPK/MEK1 Pathway This compound->MAPK MT Microtubules Tau_MT->MT Stabilization Survival Neuronal Survival & Neuroprotection PI3K->Survival MAPK->Survival

Caption: this compound's dual action on microtubule stability and pro-survival signaling.

Comparative Analysis of Tau-Targeting Strategies

The landscape of tau-directed therapies is diverse, with strategies targeting various stages of tau pathogenesis, from gene expression to protein clearance. The following table summarizes the primary mechanisms.

Therapeutic StrategyPrimary Mechanism of ActionKey Molecular Target(s)Example Drug(s)
Neuroprotective Peptide Enhances Tau-MT interaction, reduces tau phosphorylation, and activates survival pathways.Microtubule-Tau Interface, PI-3K/Akt, MAPK/MEK1This compound (NAP)
Microtubule Stabilizers Directly bind to tubulin to promote polymerization and compensate for the loss of tau function.[9][10]β-tubulinEpothilone D, Paclitaxel[11]
Tau Aggregation Inhibitors Prevent the self-assembly of tau monomers into toxic oligomers and fibrils.[2]Tau monomers/oligomersMethylene blue (TRx0237), RI-AG03[12][13]
Phosphorylation Inhibitors Inhibit kinases that contribute to the pathological hyperphosphorylation of tau.[14][15]GSK3β, CDK5, ERK2Tideglusib, SRN-003-556[16][17]
Immunotherapies Utilize antibodies to target and promote the clearance of pathological tau species.[18][19]Extracellular/Intracellular Tau (various epitopes)Gosuranemab, Tilavonemab (Passive); AADvac1 (Active)[1][20][21]
Antisense Oligonucleotides Bind to tau mRNA to suppress its translation, thereby reducing total tau protein levels.[1]MAPT mRNABIIB080
Microtubule Stabilizers

This class of drugs aims to counteract the consequence of tau pathology—microtubule instability. By binding directly to tubulin, these agents promote its assembly into microtubules and stabilize existing ones, thereby restoring the cytoskeletal tracks necessary for axonal transport.[9][11]

G cluster_0 Pathological State cluster_1 Therapeutic Intervention pTau Hyperphosphorylated Tau MT_unstable Microtubule pTau->MT_unstable detaches from Axon_deficit Axonal Transport Deficit MT_unstable->Axon_deficit leads to instability & Stabilizer MT-Stabilizing Drug MT_stable Microtubule Stabilizer->MT_stable binds & stabilizes Axon_restored Restored Axonal Transport MT_stable->Axon_restored

Caption: Mechanism of microtubule-stabilizing drugs.

Tau Aggregation Inhibitors

These molecules are designed to intervene directly in the process of tau polymerization. By binding to tau monomers or early-stage oligomers, they block the conformational changes required for tau to form the toxic beta-sheet structures that characterize neurofibrillary tangles.[2][12]

G Monomer Tau Monomers Oligomer Toxic Oligomers Monomer->Oligomer Fibril Paired Helical Filaments (NFTs) Oligomer->Fibril Inhibitor Aggregation Inhibitor Inhibitor->Monomer binds Inhibitor->Oligomer binds Blocked Aggregation Blocked Inhibitor->Blocked

Caption: Mechanism of tau aggregation inhibitors.

Tau Phosphorylation Inhibitors

This strategy targets the enzymatic process that initiates tau's pathological transformation. By inhibiting specific kinases like GSK3β and CDK5, these drugs aim to reduce the hyperphosphorylation of tau, thereby keeping it attached to microtubules and preventing its aggregation.[14][22] A significant challenge is the ubiquitous nature of these kinases, which raises the risk of off-target effects.[23]

G Kinase Overactive Kinase (e.g., GSK3β) Tau Normal Tau Kinase->Tau phosphorylates pTau Hyperphosphorylated Tau Inhibitor Kinase Inhibitor Inhibitor->Kinase blocks

Caption: Mechanism of tau phosphorylation inhibitors.

Tau Immunotherapies

Immunotherapy uses the immune system to clear pathological tau. Passive immunotherapy involves administering manufactured antibodies, while active immunotherapy (vaccination) stimulates the body to produce its own.[24] Antibodies can act extracellularly to block the cell-to-cell spread of tau "seeds" or be internalized by neurons to promote the degradation of intracellular tau aggregates.[20][25]

G cluster_0 Extracellular Space cluster_1 Neuron TauSeed Extracellular Tau Seed Microglia Microglia TauSeed->Microglia Phagocytosis Antibody Antibody Antibody->TauSeed binds Antibody->Microglia Phagocytosis Uptake Blocks Neuronal Uptake Antibody->Uptake Degradation Intracellular Degradation Antibody->Degradation Endocytosis

Caption: Dual extra- and intracellular mechanisms of tau immunotherapy.

Antisense Oligonucleotides (ASOs)

ASOs represent a genetic approach to treating tauopathies. These synthetic strands of nucleic acid are designed to bind specifically to the messenger RNA (mRNA) that codes for the tau protein. This binding event triggers the destruction of the mRNA by cellular enzymes like RNase H, effectively silencing the gene and reducing the production of all forms of the tau protein.[1][26][27]

G cluster_0 Cell Nucleus cluster_1 Cytoplasm MAPT MAPT Gene (DNA) mRNA Tau mRNA MAPT->mRNA Transcription mRNA_cyto Tau mRNA mRNA->mRNA_cyto ASO ASO Drug ASO->mRNA_cyto binds to RNaseH RNase H ASO->RNaseH Ribosome Ribosome mRNA_cyto->Ribosome Translation mRNA_cyto->RNaseH Tau_protein Tau Protein Ribosome->Tau_protein Degraded mRNA Degraded RNaseH->Degraded leads to

Caption: ASO-mediated reduction of tau protein synthesis.

Quantitative Data Comparison

Direct quantitative comparison between different drug classes is challenging due to variations in experimental models and assays. The following tables summarize representative data from preclinical and clinical studies to provide a quantitative perspective.

Table 1: Preclinical Efficacy in Tauopathy Mouse Models

Drug/ClassMouse ModelAdministration & DoseKey OutcomeReference
This compound SOD1-G93A (ALS model with tauopathy)Daily IP injectionNormalized axonal transport rates; significantly reduced tau hyperphosphorylation.[7]
Paclitaxel (MT Stabilizer)Tau Transgenic10 or 25 mg/m² weekly IPRestored fast axonal transport in spinal axons; increased stable tubulins.[11]
SRN-003-556 (Kinase Inhibitor)JNPL3 (P301L mutant tau)Twice daily oral gavage (10-20 mg/kg)Prevented severe motor impairments; significant reduction in hyperphosphorylated tau.[17]
Anti-Tau ASO Wild-type mice25 µ g/day ICV infusion for 1 month~50% reduction in tau mRNA and protein levels in the cortex and hippocampus.[27]
AADvac1 (Active Immunotherapy)Transgenic ratsN/AGenerated antibodies that recognized aggregated tau in human AD brain tissue.[21]

Table 2: Representative Clinical Trial Data

Drug/ClassPhaseIndicationKey Outcome/ResultReference
This compound Phase IIAmnestic Mild Cognitive Impairment (aMCI)Showed improvement in memory performance in a subgroup of patients.[3][8]
TRx0237 (Aggregation Inhibitor)Phase IIIAlzheimer's DiseaseFailed to show clinical benefit.[12]
Gosuranemab (Passive Immunotherapy)Phase IIProgressive Supranuclear Palsy (PSP) & ADDiscontinued; did not meet primary efficacy endpoints.[20]
BIIB080 (ASO)Phase IbMild Alzheimer's DiseaseShowed a time- and dose-dependent reduction in CSF total tau and phospho-tau.[26]
AADvac1 (Active Immunotherapy)Phase IIMild Alzheimer's DiseaseWell-tolerated; induced a robust antibody response; reduced neurofilament light chain in blood.[21]

Key Experimental Protocols

1. Protocol: In Vitro Microtubule Assembly Assay

  • Objective: To determine the effect of a compound (e.g., this compound, Paclitaxel) on the polymerization of tubulin into microtubules.

  • Methodology:

    • Purified tubulin is maintained on ice in a glutamate-based polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).

    • The test compound (e.g., this compound) and/or purified tau protein are added to the tubulin solution.

    • The reaction is initiated by adding GTP to a final concentration of 1 mM and warming the mixture to 37°C.

    • Microtubule polymerization is monitored over time by measuring the increase in light scattering (turbidity) at 350 nm using a temperature-controlled spectrophotometer.

    • An increase in absorbance indicates microtubule formation. The rate and extent of polymerization are compared between control (vehicle) and drug-treated samples. (Protocol adapted from information in[28])

2. Protocol: ASO Efficacy Assessment in Transgenic Mice

  • Objective: To quantify the reduction of tau protein in the brain following ASO administration.

  • Methodology:

    • Administration: Tau transgenic mice receive a single intracerebroventricular (ICV) bolus injection or continuous infusion of a tau-targeting ASO or a control ASO.

    • Tissue Collection: At a predetermined time point (e.g., 4-8 weeks post-injection), mice are euthanized, and brain tissue (e.g., cortex, hippocampus) is harvested.

    • mRNA Quantification: RNA is extracted from a portion of the tissue. Quantitative real-time PCR (qRT-PCR) is performed using primers specific for human and/or mouse MAPT mRNA to measure transcript levels relative to a housekeeping gene.

    • Protein Quantification: The remaining tissue is homogenized in lysis buffer. Total protein concentration is determined. Western blotting or ELISA is performed using specific anti-tau antibodies to quantify the levels of total tau and phosphorylated tau species. Protein levels are normalized to a loading control like GAPDH or β-actin. (Protocol adapted from information in[26][27])

3. Protocol: Cell-Based Tau Seeding and Propagation Assay

  • Objective: To evaluate the ability of a therapeutic antibody to block the intercellular transmission of pathological tau.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing a tau-biosensor construct (e.g., Tau-RD-CFP/YFP for FRET analysis) are cultured.

    • Seeding: The cells are exposed to brain extracts from tauopathy patients or pre-formed synthetic tau fibrils ("seeds").

    • Treatment: The therapeutic anti-tau antibody or a control IgG is co-incubated with the tau seeds or added to the culture medium.

    • Analysis: After 24-48 hours, the cells are analyzed for evidence of tau aggregation. This can be quantified by:

      • FRET: Measuring the FRET signal, which increases as the CFP and YFP tags on the tau biosensor are brought into proximity by aggregation.

      • Immunofluorescence: Fixing the cells and staining for intracellular tau aggregates using specific antibodies (e.g., AT8 for phosphorylated tau). The number of cells with aggregates is then counted.

    • A reduction in the FRET signal or the number of aggregate-positive cells in the antibody-treated group indicates successful blockage of tau propagation. (Protocol adapted from information in[21])

References

Davunetide Fails to Show Efficacy in Progressive Supranuclear Palsy Clinical Trial

Author: BenchChem Technical Support Team. Date: November 2025

A large-scale Phase 2/3 clinical trial of the investigational drug davunetide in patients with progressive supranuclear palsy (PSP) did not meet its primary efficacy endpoints, showing no significant difference from placebo in slowing disease progression. The trial, however, demonstrated that large, multi-center clinical trials for this rare neurodegenerative disease are feasible.

Progressive supranuclear palsy is a debilitating brain disorder caused by the accumulation of the tau protein, leading to problems with walking, balance, eye movements, and eventually swallowing. This compound, an eight-amino acid peptide, was investigated for its potential to stabilize microtubules and reduce tau phosphorylation, mechanisms believed to be central to the pathology of PSP.[1][2] Pre-clinical studies had suggested a potential benefit, leading to this pivotal clinical trial.[3][4]

The Pivotal Clinical Trial: A Lack of Efficacy

The primary investigation into this compound's efficacy in PSP was a multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT01110720).[1][5][6] The study enrolled 313 participants diagnosed with possible or probable PSP.[1][5] Patients were randomly assigned to receive either 30 mg of this compound or a placebo, administered intranasally twice daily for 52 weeks.[1][5]

The co-primary endpoints were the change from baseline in the Progressive Supranuclear Palsy Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[1][5] The results showed no statistically significant difference between the this compound and placebo groups on either measure.[1][5]

Quantitative Efficacy Data
Outcome MeasureThis compound Group (n=157)Placebo Group (n=156)p-value
Change from Baseline in PSPRS (52 weeks) 11.3 (mean)10.9 (mean)0.72[1]
Change from Baseline in SEADL (52 weeks) -0.20 (median)-0.20 (median)0.92[5][6]

The study also found no differences in any of the secondary or exploratory endpoints, which included the Clinical Global Impression of Change (CGIC) and changes in regional brain volume on MRI.[1]

Experimental Protocol of the Phase 2/3 Trial

The clinical trial (NCT01110720) was designed as a robust, year-long study to assess the efficacy and safety of this compound.[1][7][8]

Inclusion Criteria:

  • Diagnosis of probable or possible PSP based on modified NINDS-SPSP criteria.[1]

  • At least a 12-month history of postural instability or falls.[7]

  • Decreased downward saccade velocity or supranuclear ophthalmoplegia.[7]

  • Age at symptom onset between 40 and 85 years.[7]

Exclusion Criteria:

  • Clinically significant medical conditions that would interfere with the study.[7]

  • Contraindications to MRI.[7]

  • Structural abnormalities on MRI that could explain symptoms.[7]

Treatment Regimen:

  • This compound 30 mg or placebo.[1]

  • Administered as a nasal spray twice daily.[1]

  • Treatment duration of 52 weeks.[1]

Proposed Mechanism of Action of this compound

This compound is a peptide derived from the activity-dependent neuroprotective protein (ADNP).[9] Its proposed mechanism of action in the context of tauopathies like PSP involves the stabilization of microtubules and the reduction of tau protein phosphorylation.[1][10] Microtubules are essential for maintaining the structure and function of neurons. In PSP, the tau protein, which normally stabilizes microtubules, becomes abnormal and forms aggregates, leading to microtubule dysfunction and neuronal death.[2][10]

G cluster_0 Normal Neuronal Function cluster_1 PSP Pathology cluster_2 Proposed this compound Intervention Microtubule Microtubule Tau Protein Tau Protein Tau Protein->Microtubule Stabilizes Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Aggregates (NFTs) Tau Aggregates (NFTs) Hyperphosphorylated Tau->Tau Aggregates (NFTs) Microtubule Disassembly Microtubule Disassembly Tau Aggregates (NFTs)->Microtubule Disassembly Neuronal Dysfunction Neuronal Dysfunction Microtubule Disassembly->Neuronal Dysfunction This compound This compound Promotes Microtubule Stability Promotes Microtubule Stability This compound->Promotes Microtubule Stability Decreases Tau Phosphorylation Decreases Tau Phosphorylation This compound->Decreases Tau Phosphorylation Promotes Microtubule Stability->Microtubule Disassembly Inhibits Decreases Tau Phosphorylation->Hyperphosphorylated Tau Inhibits

References

Davunetide's Cognitive Effects: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Davunetide (also known as AL-108 or NAP) is an eight-amino-acid peptide derived from the activity-dependent neuroprotective protein (ADNP). It has been investigated for its potential neuroprotective and cognitive-enhancing effects in various neurodegenerative and psychiatric conditions. This guide provides an objective comparison of this compound's performance on cognitive function against placebo, supported by data from clinical trials.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials comparing this compound to placebo across different patient populations.

Table 1: this compound in Schizophrenia
ParameterThis compound (5 mg/day)This compound (30 mg/day)PlaceboStatistical Significance (p-value)Effect Size (Cohen's d)
N 212121
Treatment Duration 12 weeks12 weeks12 weeks
MCCB Composite Score Change 4.6 ± 1.73.9 ± 1.13.2 ± 1.1p = 0.45 (no significant difference)[1][2]5mg vs Placebo: d = 0.3430mg vs Placebo: d = 0.21[1][2]
UPSA Total Score Change 8.9 ± 1.64.9 ± 4.40.3 ± 2.0p = 0.048 (significant main effect of treatment)[1][2]5mg vs Placebo: d = 0.7430mg vs Placebo: d = 0.48[1][2]
SCoRS Global Rating ---No significant effects observed[1]-

MCCB: MATRICS Consensus Cognitive Battery; UPSA: UCSD Performance-based Skills Assessment; SCoRS: Schizophrenia Cognition Rating Scale. Data from Javitt et al., 2012.

Table 2: this compound in Amnestic Mild Cognitive Impairment (aMCI)
ParameterThis compound (5 mg/day)This compound (15 mg twice daily)PlaceboKey Findings
N 484848A Phase 2 trial suggested a potential treatment benefit on attention and working memory.[3] A re-analysis of this trial (N=144) revealed sex-dependent effects.[4][5]
Treatment Duration 12 weeks12 weeks12 weeksMen showed significant dose-dependent improvements in delayed visual memory.[4][5] Women showed a significant improvement in semantic working memory and attention at the higher dose compared to a matched placebo.[4][5]
Table 3: this compound in Progressive Supranuclear Palsy (PSP)
ParameterThis compound (30 mg twice daily)PlaceboStatistical Significance (p-value)
N 157156
Treatment Duration 52 weeks52 weeks
Change in PSPRS 11.8 (median)11.8 (median)p = 0.41 (no significant difference)[6]
Change in SEADL -0.20 (median)-0.20 (median)p = 0.92 (no significant difference)[6]

PSPRS: Progressive Supranuclear Palsy Rating Scale; SEADL: Schwab and England Activities of Daily Living Scale. Data from Boxer et al., 2014.

Experimental Protocols

Schizophrenia Clinical Trial (Javitt et al., 2012)
  • Study Design : A 12-week, multicenter, double-blind, parallel-group, randomized clinical trial.[1]

  • Participants : 63 individuals with a diagnosis of schizophrenia who were maintained on their current antipsychotic medication.[1]

  • Intervention : Participants were randomized to receive intranasal this compound at 5 mg/day, 30 mg/day, or a matching placebo.[1]

  • Primary Outcome Measures :

    • MATRICS Consensus Cognitive Battery (MCCB) : A comprehensive battery of tests assessing various cognitive domains.[1]

    • UCSD Performance-based Skills Assessment (UPSA) : A measure of functional capacity through performance on everyday tasks.[1]

    • Schizophrenia Cognition Rating Scale (SCoRS) : An interview-based assessment of cognitive function.[1]

G cluster_enrollment Enrollment cluster_randomization Randomization (12 Weeks) cluster_assessment Cognitive & Functional Assessment P 63 Participants with Schizophrenia D5 This compound (5 mg/day) P->D5 D30 This compound (30 mg/day) P->D30 PL Placebo P->PL MCCB MCCB D5->MCCB UPSA UPSA D5->UPSA SCoRS SCoRS D5->SCoRS D30->MCCB D30->UPSA D30->SCoRS PL->MCCB PL->UPSA PL->SCoRS

Experimental Workflow for the Schizophrenia Trial.
Progressive Supranuclear Palsy (PSP) Clinical Trial (Boxer et al., 2014)

  • Study Design : A 52-week, multinational, double-blind, randomized, placebo-controlled Phase 2/3 trial.[6]

  • Participants : 313 individuals with possible or probable PSP according to the modified NINDS-PSP criteria.[6]

  • Intervention : Participants were randomized 1:1 to receive intranasal this compound (30 mg twice daily) or a matching placebo.[6]

  • Primary Outcome Measures :

    • Progressive Supranuclear Palsy Rating Scale (PSPRS) : Assesses 28 signs and symptoms of PSP across six categories.[3]

    • Schwab and England Activities of Daily Living (SEADL) : An 11-point scale measuring overall disability.[3]

Signaling Pathways and Mechanism of Action

This compound is thought to exert its neuroprotective effects through the stabilization of microtubules, which are crucial for neuronal structure and function.[7][8] Disruption of microtubule integrity is a key pathological feature in several neurodegenerative diseases, often associated with the hyperphosphorylation and aggregation of the microtubule-associated protein tau.[8]

The proposed mechanism of action involves interaction with microtubules to prevent the formation of neurofibrillary tangles and to protect the neuronal cytoskeleton.[9] Preclinical studies suggest that this compound's neuroprotective effects may be mediated through the activation of cell survival pathways such as the PI3K/Akt and MAPK/MEK1 signaling cascades.[10] In animal models of Alzheimer's disease, this compound has been shown to attenuate Aβ1-42-induced impairments in spatial memory and synaptic plasticity, potentially by enhancing the PI3K/AKT pathway.[11]

G This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules PI3K_Akt PI3K/Akt Pathway Activation This compound->PI3K_Akt MAPK_MEK1 MAPK/MEK1 Pathway Activation This compound->MAPK_MEK1 Tau Reduced Tau Hyperphosphorylation & Aggregation Microtubules->Tau Neuroprotection Neuroprotection & Improved Synaptic Plasticity Tau->Neuroprotection PI3K_Akt->Neuroprotection MAPK_MEK1->Neuroprotection Cognitive Potential Cognitive Enhancement Neuroprotection->Cognitive

Proposed Signaling Pathway of this compound.

Conclusion

Clinical trial results for this compound in cognitive enhancement have been mixed. In a study on individuals with schizophrenia, this compound did not produce a statistically significant improvement in the primary cognitive outcome as measured by the MCCB, although a significant effect was observed on the functional capacity measure (UPSA), particularly at the lower dose.[1][2] For patients with Progressive Supranuclear Palsy, a large Phase 2/3 trial found no difference between this compound and placebo on the primary outcome measures of disease progression and activities of daily living.[6]

Conversely, a Phase 2 trial in amnestic mild cognitive impairment suggested potential benefits on attention and working memory.[3] A subsequent re-analysis of this data revealed interesting sex-dependent effects, with men showing improvements in visual memory and women in verbal working memory and attention at higher doses.[4][5] These findings suggest that the cognitive effects of this compound may be specific to certain patient populations and cognitive domains, and may also be influenced by factors such as sex. Further research would be needed to elucidate the specific contexts in which this compound may offer cognitive benefits.

References

Davunetide in Neurodegenerative Disease: A Comparative Analysis of Safety and Tolerability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the safety and tolerability data for Davunetide, a neuroprotective peptide investigated for the treatment of neurodegenerative diseases, with a particular focus on Progressive Supranuclear Palsy (PSP). Data is compared with other therapeutic alternatives that have been evaluated in similar patient populations.

This compound, an eight-amino acid peptide, has been the subject of numerous clinical trials to assess its potential in treating neurodegenerative conditions characterized by tau pathology. Its proposed mechanism of action centers on the stabilization of microtubules and the reduction of tau protein phosphorylation, processes that are critical to neuronal integrity and function.[1] While this compound ultimately did not demonstrate efficacy in a large Phase 2/3 clinical trial for PSP, the safety and tolerability data gathered from this and other studies provide valuable insights for the development of future therapies.[2][3]

Comparative Safety and Tolerability Profile

The safety and tolerability of this compound have been evaluated in several clinical trials. The most extensive data comes from the NCT01110720 study, a Phase 2/3 randomized, double-blind, placebo-controlled trial involving 313 participants with PSP.[3] The primary comparison in this guide is between this compound and a placebo control. Additionally, safety data for other investigational drugs for PSP, including AZP2006 and gosuranemab (BMS-986168), are presented to provide a broader context for evaluating the safety profile of novel therapeutics in this patient population.

Adverse Events in the this compound Phase 2/3 PSP Trial (NCT01110720)

The following table summarizes the most frequently reported adverse events in the pivotal clinical trial of this compound for Progressive Supranuclear Palsy.

Adverse EventThis compound (n=156)Placebo (n=156)
Nasal Discomfort 15 (9.6%)1 (<1%)
Rhinorrhea 15 (9.6%)8 (5.1%)
Nasal Congestion 18 (11.5%)3 (1.9%)
Epistaxis (Nosebleed) 18 (12%)13 (8%)
Nasal Mucosal Disorder 9 (5.8%)8 (5.1%)
Serious Adverse Events 5454
Deaths 1110

Data sourced from the NCT01110720 clinical trial publication.[2][3]

The data indicates that the most common adverse events associated with intranasally administered this compound were localized to the nasal passages. These events were generally mild to moderate in severity. Importantly, the incidence of serious adverse events and deaths was similar between the this compound and placebo groups, suggesting that this compound did not increase the risk of severe complications in this patient population.[3]

Safety Profile of Alternative Investigational Therapies for PSP

To provide a comparative landscape, this section outlines the safety and tolerability of other drugs that have been in clinical development for PSP.

AZP2006 (Ezeprogind): In a Phase 2a clinical trial, AZP2006, an oral progranulin enhancer, was found to be well-tolerated with no treatment-related serious adverse events.[4][5] A subsequent open-label extension study also reported no notable safety concerns with long-term treatment.

Gosuranemab (BMS-986168/BIIB092): This anti-tau monoclonal antibody was evaluated in a Phase 2 trial for PSP. The incidence of adverse events, serious adverse events, and deaths were similar between the gosuranemab and placebo groups.[3] A first-in-human study in healthy volunteers also demonstrated that gosuranemab was generally safe and well-tolerated.[6]

AADvac1: This active vaccine targeting pathological tau protein has demonstrated a favorable safety profile in a Phase 2 study in Alzheimer's Disease, with no more side effects reported than in the placebo group.[7] A Phase 2a trial in PSP is planned.[8]

Experimental Protocols: The this compound PSP Trial (NCT01110720)

A thorough understanding of the experimental design is crucial for interpreting the safety and tolerability data. The following is a summary of the key methodologies employed in the NCT01110720 clinical trial.

Study Design: This was a multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2/3 study.[3][9]

Participant Population: 313 individuals with a diagnosis of possible or probable Progressive Supranuclear Palsy. Key inclusion criteria included an age range of 41 to 85 years and the ability to comply with neuropsychological evaluations. Participants were required to have a reliable caregiver to accompany them to all study visits.[10]

Intervention: Participants were randomly assigned in a 1:1 ratio to receive either 30 mg of this compound or a matching placebo, administered as an intranasal spray twice daily for 52 weeks.[3]

Safety and Tolerability Assessments: The safety of this compound was a primary objective of the study.[11] Safety assessments included the recording of all treatment-emergent adverse events, regular physical and neurological examinations, electrocardiograms (ECGs), and clinical laboratory tests. Nasal examinations were also conducted to monitor for local adverse effects.

Primary Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the Progressive Supranuclear Palsy Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL) scale at 52 weeks.[1][3]

Signaling Pathway of this compound

This compound is believed to exert its neuroprotective effects through the modulation of microtubule stability and the reduction of tau hyperphosphorylation. The following diagram illustrates the proposed mechanism of action.

Davunetide_Mechanism cluster_0 Cellular Environment cluster_1 Signaling Cascades This compound This compound Microtubules Microtubules This compound->Microtubules Promotes Stabilization Tau_Protein Tau Protein This compound->Tau_Protein Reduces Phosphorylation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates MAPK_MEK1 MAPK/MEK1 Pathway This compound->MAPK_MEK1 Activates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau Pathological Phosphorylation Microtubule_Destabilization Microtubule Destabilization Hyperphosphorylated_Tau->Microtubule_Destabilization Neuronal_Dysfunction Neuronal Dysfunction Microtubule_Destabilization->Neuronal_Dysfunction PI3K_Akt->Microtubules MAPK_MEK1->Microtubules Contributes to Stabilization

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for a Phase 2/3 Clinical Trial in PSP

The logical flow of a large-scale clinical trial for a neurodegenerative disease like PSP is complex. The following diagram outlines a typical workflow, from patient recruitment to data analysis.

PSP_Trial_Workflow Patient_Recruitment Patient Recruitment (Possible/Probable PSP) Screening Screening Visit (Inclusion/Exclusion Criteria) Patient_Recruitment->Screening Randomization Randomization (1:1) (this compound vs. Placebo) Screening->Randomization Baseline_Assessment Baseline Assessment (PSPRS, SEADL, Safety Labs) Randomization->Baseline_Assessment Treatment_Period 52-Week Treatment Period (Twice Daily Intranasal Dosing) Baseline_Assessment->Treatment_Period Follow_Up_Visits Regular Follow-Up Visits (Adverse Event Monitoring, Efficacy Assessments) Treatment_Period->Follow_Up_Visits End_of_Study End of Study Visit (Final Assessments) Follow_Up_Visits->End_of_Study Data_Analysis Data Analysis (Safety and Efficacy Endpoints) End_of_Study->Data_Analysis

Caption: Workflow of a typical Phase 2/3 PSP clinical trial.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.